1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
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Description
1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a useful research compound. Its molecular formula is C18H17N3O5S2 and its molecular weight is 419.47. The purity is usually 95%.
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Scientific Research Applications
Molecular and Crystal Structures
The study of molecular and crystal structures of related compounds, such as 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione, reveals insights into the nonplanar thione structures and their coordination in crystal formations (Askerov et al., 2019).
Synthesis and Rearrangements
Research has been conducted on the synthesis of related imidazole derivatives, exploring their reactivity and rearrangements. For example, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles with triethylamine highlights the versatility of these compounds (Khalafy et al., 2002).
Green Synthesis and Structural Investigation
A study on multicomponent green synthesis and structural investigation of multi-substituted imidazoles, including variants with methoxy- and nitro- substituents, demonstrates the potential for environmentally friendly synthesis methods (Mohamed et al., 2015).
Electronic Properties
The electronic properties of similar compounds, such as 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones, have been studied, revealing the effects of substituents on electronic absorption spectra and providing insights into the electronic behavior of these compounds (Rayat et al., 2009).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-26-15-8-6-13(7-9-15)20-17-11-28(24,25)10-16(17)19(18(20)27)12-2-4-14(5-3-12)21(22)23/h2-9,16-17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSJUGSZMPORPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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